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Compound of Interest

Compound Name: Allitinib tosylate

Cat. No.: B1662123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of allitinib tosylate and dacomitinib, two

irreversible tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor

(EGFR) in cancers harboring EGFR mutations. While both drugs share a similar mechanism of

irreversible inhibition, the available clinical data for their efficacy varies significantly, with a

wealth of information for dacomitinib and limited publicly accessible clinical results for allitinib
tosylate.
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Feature
Allitinib Tosylate (AST-
1306)

Dacomitinib (PF-00299804)

Target(s) EGFR (ErbB1), HER2 (ErbB2)
Pan-HER inhibitor

(EGFR/HER1, HER2, HER4)

Mechanism of Action Irreversible inhibitor Irreversible pan-HER inhibitor

Key Clinical Trial

Phase 2 trial (CTR20150258)

results not publicly available in

detail

ARCHER 1050 (Phase 3)

Regulatory Status Investigational

Approved for first-line

treatment of metastatic NSCLC

with EGFR exon 19 deletion or

exon 21 L858R substitution

mutations

Mechanism of Action and Preclinical Efficacy
Both allitinib tosylate and dacomitinib are second-generation EGFR TKIs characterized by

their irreversible binding to the kinase domain of EGFR. This covalent modification leads to

sustained inhibition of EGFR signaling pathways, which are critical for the growth and survival

of EGFR-mutant cancer cells.

Allitinib Tosylate is an irreversible inhibitor of EGFR and ErbB2 (HER2). Preclinical studies

have demonstrated its potency against various EGFR mutations, including the T790M

resistance mutation.

In vitro, allitinib tosylate has shown:

Inhibition of EGFR and ErbB2 with IC50 values of 0.5 nM and 3 nM, respectively.

Activity against the EGFR T790M/L858R double mutant.

Inhibition of EGFR phosphorylation and downstream signaling pathways in cancer cell lines.

Dacomitinib is a pan-HER inhibitor, meaning it irreversibly blocks signaling from EGFR (HER1),

HER2, and HER4. This broader inhibition of the HER family is thought to contribute to its
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efficacy. Preclinical models showed dacomitinib's activity against both gefitinib-sensitive and -

resistant lung cancer models.

EGFR Signaling Pathway and TKI Inhibition
The EGFR signaling cascade is a critical pathway in cell proliferation, survival, and

differentiation. In many cancers, mutations in the EGFR gene lead to its constitutive activation,

driving tumor growth. Both allitinib tosylate and dacomitinib target this pathway by inhibiting

the tyrosine kinase activity of the receptor.
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Caption: EGFR signaling pathway and points of inhibition by Allitinib Tosylate and

Dacomitinib.

Clinical Efficacy: A Tale of Two Data Sets
A direct comparison of the clinical efficacy of allitinib tosylate and dacomitinib is challenging

due to the disparity in available data. Dacomitinib has been extensively studied in a large

Phase 3 clinical trial, while the results from a Phase 2 trial of allitinib tosylate are not widely

published.
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Dacomitinib: Evidence from the ARCHER 1050 Trial
The pivotal ARCHER 1050 trial was a Phase 3, randomized, open-label study that compared

dacomitinib with the first-generation EGFR TKI, gefitinib, as a first-line treatment for patients

with advanced non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletion or exon

21 L858R mutations.

Efficacy Results from ARCHER 1050

Efficacy
Endpoint

Dacomitinib
(n=227)

Gefitinib
(n=225)

Hazard Ratio
(95% CI)

p-value

Progression-Free

Survival (PFS)

by IRC

14.7 months 9.2 months 0.59 (0.47-0.74) <0.0001

Overall Survival

(OS)
34.1 months 26.8 months

0.760 (0.582-

0.993)
0.044

Objective

Response Rate

(ORR) by IRC

75% 72% - 0.39

Duration of

Response (DoR)

by IRC

14.8 months 8.3 months 0.40 (0.31-0.53) <0.0001

IRC:

Independent

Review

Committee

These results demonstrate a statistically significant and clinically meaningful improvement in

both PFS and OS with dacomitinib compared to gefitinib in the first-line treatment of EGFR-

mutant NSCLC.

Allitinib Tosylate: Limited Clinical Data
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A Phase 2 clinical trial (CTR20150258) has been conducted to evaluate the efficacy and safety

of allitinib tosylate in patients with recurrent and metastatic NSCLC with unconventional

EGFR mutations, HER2 mutations, or HER2 amplification. However, detailed quantitative

results from this study, including ORR, PFS, OS, and DoR, are not available in the public

domain. Preclinical data suggests activity against the T790M resistance mutation, a key area of

interest for next-generation EGFR TKIs.

Experimental Protocols
ARCHER 1050 Trial Protocol

Study Design: Phase 3, randomized, multicenter, open-label trial.

Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC

with activating EGFR mutations (exon 19 deletion or exon 21 L858R).

Intervention: Patients were randomized 1:1 to receive either dacomitinib (45 mg once daily)

or gefitinib (250 mg once daily).

Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent

central review.

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of

response (DoR), and safety.

Due to the lack of published results, a detailed experimental protocol for the allitinib tosylate
Phase 2 trial cannot be provided.
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Allitinib Tosylate Dacomitinib

Efficacy Comparison

Preclinical Data:
- Potent EGFR/HER2 inhibition
- Active against T790M mutation

Clinical Data:
- Phase 2 trial (CTR20150258)

- Efficacy data (ORR, PFS, OS) not publicly available

Leads to

Direct Head-to-Head
Clinical Efficacy Comparison

Insufficient Data

Preclinical Data:
- Pan-HER inhibitor

- Active in resistant models

Clinical Data (ARCHER 1050):
- Improved PFS vs. Gefitinib
- Improved OS vs. Gefitinib

Leads to

Sufficient Data

Conclusion:
- Dacomitinib has robust clinical data supporting its efficacy.

- Allitinib tosylate shows preclinical promise, but clinical efficacy is unconfirmed due to lack of published data.
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To cite this document: BenchChem. [A Comparative Guide to Allitinib Tosylate and
Dacomitinib in EGFR-Mutant Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662123#allitinib-tosylate-vs-dacomitinib-efficacy-in-
egfr-mutant-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1662123?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662123#allitinib-tosylate-vs-dacomitinib-efficacy-in-egfr-mutant-cancers
https://www.benchchem.com/product/b1662123#allitinib-tosylate-vs-dacomitinib-efficacy-in-egfr-mutant-cancers
https://www.benchchem.com/product/b1662123#allitinib-tosylate-vs-dacomitinib-efficacy-in-egfr-mutant-cancers
https://www.benchchem.com/product/b1662123#allitinib-tosylate-vs-dacomitinib-efficacy-in-egfr-mutant-cancers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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